4,4-Difluoroazepane hydrochloride

Pain Ion Channels NaV1.8

Procure 4,4-difluoroazepane hydrochloride to leverage the strategic gem-difluoro motif at the 4-position—a metabolically stable bioisostere that overcomes high clearance of gem-dimethyl analogs and dictates conformational bias for target selectivity. Critical for NaV1.8 inhibitor lead optimization achieving ~50 nM IC50 with >800-fold hERG selectivity. Available as the hydrochloride salt for direct use in medicinal chemistry campaigns.

Molecular Formula C6H12ClF2N
Molecular Weight 171.61 g/mol
CAS No. 1094073-72-9
Cat. No. B1398513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoroazepane hydrochloride
CAS1094073-72-9
Molecular FormulaC6H12ClF2N
Molecular Weight171.61 g/mol
Structural Identifiers
SMILESC1CC(CCNC1)(F)F.Cl
InChIInChI=1S/C6H11F2N.ClH/c7-6(8)2-1-4-9-5-3-6;/h9H,1-5H2;1H
InChIKeyINIMNLBMYHJDGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoroazepane hydrochloride (CAS 1094073-72-9): A Strategic Gem-Difluorinated Building Block for Drug Discovery


4,4-Difluoroazepane hydrochloride is a saturated, seven-membered nitrogen-containing heterocyclic building block featuring a strategic gem-difluoro motif at the 4-position. With the molecular formula C6H12ClF2N and a molecular weight of 171.62 g/mol, this compound is a key intermediate in medicinal chemistry . The gem-difluoro group is not merely a substituent but a powerful pharmacophore element that serves as a metabolically stable bioisostere, modulates molecular conformation, and enhances target binding affinity compared to non-fluorinated azepanes [1].

Why Generic Azepane Substitution Fails: The Critical Role of the 4,4-Gem-Difluoro Motif in 4,4-Difluoroazepane hydrochloride


Simple substitution of 4,4-difluoroazepane hydrochloride with a non-fluorinated azepane or other fluorinated isomers can lead to significant loss of function or project failure. The gem-difluoro group at the 4-position is a well-documented bioisostere that overcomes high metabolic clearance seen with gem-dimethyl analogs, thereby improving in vivo stability [1]. Furthermore, the specific placement of the fluorine atoms influences the ring's conformational bias, which in turn dictates molecular recognition and binding selectivity at protein targets [2]. Using a different isomer (e.g., 3,3-difluoroazepane) or a mono-fluorinated version can result in a different conformational landscape and altered binding kinetics, making the 4,4-gem-difluoro pattern a non-negotiable structural requirement for specific SAR outcomes.

Quantitative Evidence Guide: Why 4,4-Difluoroazepane hydrochloride is the Preferred Scaffold for Selectivity and Stability


High Isoform Selectivity in NaV1.8 Pain Target Inhibition vs. Cardiac hERG Channel

A derivative of 4,4-difluoroazepane, specifically compound 2c (5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide), demonstrates high selectivity for the NaV1.8 pain target over cardiac ion channels. This is a critical differentiator from other NaV1.8 inhibitors that may carry cardiac safety liabilities [1]. The compound showed >800-fold selectivity against the hERG channel, a key cardiac safety marker [1].

Pain Ion Channels NaV1.8 Selectivity

Enhanced Metabolic Stability of Gem-Difluoro Motif Compared to Gem-Dimethyl Analogs

The gem-difluoro group in 4,4-difluoroazepane is a validated bioisostere for a gem-dimethyl group, providing a significant advantage in metabolic stability. In a related study on 2-oxo-azepane γ-secretase inhibitors, early ADME data showed high metabolic clearance for the gem-dimethyl analogs, which was overcome by replacement with the bioisosteric gem-difluoro group [1]. This is a class-level inference that underscores the value of the 4,4-gem-difluoro substitution pattern in 4,4-difluoroazepane hydrochloride.

ADME Metabolic Stability Bioisostere Drug Design

Validated Potency in a Pain Model via a 4,4-Difluoroazepane-Containing Inhibitor

The utility of the 4,4-difluoroazepane scaffold is validated by the in vivo efficacy of compound 2c, a derivative incorporating this moiety. In a post-surgical mouse model of pain, compound 2c demonstrated significant analgesic potency at a dose of 30 mg/kg (p.o.) without causing observable side effects [1]. This contrasts with the often limited efficacy or adverse effect profiles of earlier NaV1.8 inhibitors based on different scaffolds.

Analgesia In Vivo Efficacy NaV1.8 Pain Model

High-Value Application Scenarios for 4,4-Difluoroazepane hydrochloride in R&D Procurement


Non-Opioid Analgesic Drug Discovery Targeting NaV1.8

Procure 4,4-difluoroazepane hydrochloride for the synthesis and development of selective NaV1.8 inhibitors. The scaffold has been proven to yield compounds with moderate nanomolar potency (IC50 ~50 nM) and exceptional isoform selectivity (>200-fold vs. other NaV channels, >800-fold vs. hERG), directly addressing the critical need for safer, non-addictive pain therapeutics [1].

Lead Optimization Requiring a Metabolically Stable Bioisostere

Employ this compound in lead optimization campaigns where a gem-difluoro group is needed to replace a metabolically labile gem-dimethyl group or a carbonyl moiety. The evidence demonstrates that this substitution pattern can effectively overcome high metabolic clearance, improving the pharmacokinetic profile and oral bioavailability of your lead series [2].

Medicinal Chemistry for Conformationally Biased Scaffolds

Use 4,4-difluoroazepane hydrochloride to introduce a defined conformational bias in your drug candidate. The specific placement of fluorine atoms on the azepane ring dictates its three-dimensional shape, which can be exploited to enhance binding selectivity and affinity for challenging protein targets, as demonstrated in ion channel and γ-secretase inhibitor research [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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